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molecular formula C6H3Cl3O B1455197 2,4,6-Trichlorophenol-3,5-d2 CAS No. 93951-80-5

2,4,6-Trichlorophenol-3,5-d2

Cat. No. B1455197
M. Wt: 199.5 g/mol
InChI Key: LINPIYWFGCPVIE-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863454B2

Procedure details

A mixture of 2,4,6-trichloro-phenol (157.6 g, 0.8 mol), malonic acid (52 g, 0.5 mol), and POCl3 (98 mL, 1.05 mol) is heated at reflux for 4 hours. The reaction mixture is cooled slightly and poured into a mixture of ice, water, and ether with stirring. The solid is collected by filtration and dried in vacuo to give malonic acid bis(2,4,6-trichloro-phenyl)ester.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
98 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].[C:11]([OH:17])(=[O:16])[CH2:12][C:13]([OH:15])=O.O=P(Cl)(Cl)Cl.O>CCOCC>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][C:13](=[O:15])[CH2:12][C:11]([O:17][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[CH:5][C:4]=1[Cl:9])=[O:16]

Inputs

Step One
Name
Quantity
157.6 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
98 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled slightly
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)OC(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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